PfDHODH Enzymatic Inhibition: 25‑Fold Superiority over the Closest 7‑β‑Naphthyl Pyrazolo[1,5‑a]pyrimidine Analogue
Compound 30 (R₂=CH₃, R₅=CF₃, Ar=7‑β‑naphthyl), the direct pyrazolo[1,5‑a]pyrimidine derivative of 7‑(naphthalen‑2‑yl), inhibits recombinant PfDHODH with an IC₅₀ of 0.16 ± 0.01 µM [1]. In the same enzymatic assay, its nearest structural neighbor—compound 25 (R₂=CH₃, R₅=CH₃, Ar=7‑β‑naphthyl)—exhibits an IC₅₀ of 4 ± 1 µM, representing a 25‑fold loss in potency [1]. A third 7‑β‑naphthyl analogue, compound 19 (R₂=CF₃, R₅=CF₃, Ar=7‑β‑naphthyl), shows an IC₅₀ of 6 ± 1 µM, a 37‑fold reduction relative to compound 30 [1].
| Evidence Dimension | PfDHODH enzymatic inhibition (IC₅₀, µM) |
|---|---|
| Target Compound Data | 0.16 ± 0.01 µM (Compound 30) |
| Comparator Or Baseline | Compound 25: 4 ± 1 µM; Compound 19: 6 ± 1 µM |
| Quantified Difference | 25‑fold and 37‑fold less potent, respectively |
| Conditions | Recombinant PfDHODH enzyme assay (in vitro) |
Why This Matters
This demonstrates that the combination of 2‑CH₃/5‑CF₃ with 7‑β‑naphthyl is non‑linearly synergistic, and that procurement of the specific substitution pattern is essential for achieving nanomolar target engagement.
- [1] Azeredo LFSP, et al. Evaluation of 7-arylaminopyrazolo[1,5-a]pyrimidines as anti-Plasmodium falciparum, antimalarial, and Pf-dihydroorotate dehydrogenase inhibitors. Eur J Med Chem. 2017;126:72-83. DOI: 10.1016/j.ejmech.2016.09.073 View Source
